5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine
Description
5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine is a brominated heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with an ethyl group at position 3 and a bromine atom at position 3. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and receptors . The bromine atom enhances electrophilicity, facilitating cross-coupling reactions for further derivatization, while the ethyl group contributes to lipophilicity, influencing pharmacokinetic properties . Pyrazolo[3,4-b]pyridine derivatives are associated with diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory effects, making this compound a valuable intermediate in drug discovery .
Structure
2D Structure
Properties
IUPAC Name |
5-bromo-3-ethyl-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-2-7-6-3-5(9)4-10-8(6)12-11-7/h3-4H,2H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFSONFFBSRURT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C=C(C=NC2=NN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Preparation Routes and Conditions
| Step | Starting Material | Reagents/Conditions | Description | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 1H-pyrazolo[3,4-b]pyridine | Bromination (e.g., N-bromosuccinimide) | Bromination at 5-position to get 5-bromo derivative | Not specified | |
| 2 | 5-Bromo-1H-pyrazolo[3,4-b]pyridine | N-iodosuccinimide (NIS), PMB-Cl | Iodination and NH protection to form key intermediate | Not specified | |
| 3 | Protected intermediate | Alkylation (ethylation) | Introduction of ethyl group at 3-position | Not specified | |
| 4 | Deprotection | Acidic or reductive conditions | Removal of protecting group to yield final compound | Not specified |
The above synthetic route is designed to ensure regioselective substitution and to minimize side reactions. Industrial scale-up typically involves large-scale bromination under tightly controlled temperature and stoichiometry to maximize yield and purity.
Alternative Ring-Closure Synthesis of Pyrazolo[3,4-b]pyridine Core
A patented method describes the synthesis of the pyrazolo[3,4-b]pyridine core via a ring-closing reaction of 2-chloro-3-pyridinecarboxaldehyde in dimethylformamide (DMF) solvent, catalyzed by oxammonium hydrochloride with triethylamine at 60°C. This method yields the 1H-pyrazolo[3,4-b]pyridine scaffold in high yields (up to 85%) and mild conditions, suitable for industrial production.
| Parameter | Condition/Value | Notes |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent |
| Catalyst | Oxammonium hydrochloride | Facilitates ring closure |
| Base | Triethylamine | Neutralizes acid byproducts |
| Temperature | 60°C | Mild reaction temperature |
| Reaction time | 6–8 hours | Monitored by TLC |
| Yield | 43% to 85% depending on catalyst ratio | Higher catalyst ratio improves yield |
This method is mainly for preparing the core pyrazolo[3,4-b]pyridine, which can then be functionalized further to introduce the bromine and ethyl groups at desired positions.
Chemical Reaction Types Involved in Preparation
| Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Bromination | N-bromosuccinimide (NBS), controlled temperature | Introduction of bromine at 5-position |
| Iodination | N-iodosuccinimide (NIS) | Intermediate functionalization |
| Protection | Para-methoxybenzyl chloride (PMB-Cl) | Protect NH group during alkylation |
| Alkylation (Ethylation) | Alkyl halides or ethylating agents | Introduce ethyl group at 3-position |
| Deprotection | Acidic or reductive conditions | Remove protecting group to yield final product |
These reactions are carefully optimized to achieve selective substitution without affecting the pyrazolo[3,4-b]pyridine core structure.
Industrial Production Considerations
- Large-scale bromination reactions are typically carried out under controlled conditions to avoid over-bromination or degradation.
- Use of DMF as solvent and oxammonium hydrochloride as catalyst in ring-closure steps provides a scalable and relatively environmentally friendly process.
- Protection/deprotection steps add complexity but are necessary for regioselectivity.
- Yields vary depending on reaction conditions but can reach up to 85% in ring-closure steps and high purity in final bromination/ethylation steps.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Bromination of pyrazolo[3,4-b]pyridine | 1H-pyrazolo[3,4-b]pyridine | N-bromosuccinimide (NBS), controlled temp | Not specified | Introduces bromine at 5-position |
| Ring-closure synthesis | 2-chloro-3-pyridinecarboxaldehyde | Oxammonium hydrochloride, DMF, triethylamine, 60°C | 43–85 | Forms pyrazolo[3,4-b]pyridine core |
| Protection and ethylation | 5-Bromo-1H-pyrazolo[3,4-b]pyridine | PMB-Cl for protection, ethylating agents | Not specified | Introduces ethyl group at 3-position |
| Deprotection | Protected intermediate | Acidic/reductive conditions | Not specified | Final step to yield target compound |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Medicinal Chemistry
5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine is primarily studied as an inhibitor of tropomyosin receptor kinases (TRKs), which are crucial in various cellular processes including growth and differentiation. The inhibition of TRKs can lead to decreased cell proliferation and potential induction of apoptosis in cancer cells .
Mechanism of Action :
- Target : TRKs (TRKA, TRKB, TRKC)
- Biochemical Pathways Affected :
- Ras/Erk pathway
- Phospholipase C-gamma (PLC-γ)
- Phosphoinositide 3-kinase/Akt (PI3K/Akt)
This compound interacts with the kinase domain of TRKs, inhibiting their activity and disrupting downstream signaling pathways critical for tumor growth and survival.
Biological Research
The compound is utilized to explore the biological pathways involving TRKs and other receptor tyrosine kinases. Its role as a scaffold for developing tyrosine kinase inhibitors (TKIs) has been highlighted in various studies, showcasing its versatility in drug discovery .
Chemical Synthesis
This compound serves as an intermediate in synthesizing more complex heterocyclic compounds. The ability to modify its structure through substitution reactions allows chemists to create derivatives with enhanced biological activities or different pharmacological profiles .
Case Study 1: Inhibition of Cancer Cell Proliferation
A study demonstrated that derivatives of pyrazolo[3,4-b]pyridines exhibit significant inhibitory effects on cancer cell lines by targeting TRK pathways. The results indicated that these compounds could reduce tumor growth in xenograft models, suggesting their potential as therapeutic agents against certain cancers .
Case Study 2: Development of Novel TKIs
Research focusing on the synthesis of new TKIs has employed this compound as a starting material. Various derivatives were synthesized and tested for their inhibitory effects on TRKs, showing promising results in preclinical trials for targeted cancer therapies .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Inhibitor of TRKs; potential cancer treatment | Reduces cell proliferation; induces apoptosis |
| Biological Research | Investigates TRK-related pathways | Enhances understanding of cancer biology |
| Chemical Synthesis | Intermediate for synthesizing complex heterocycles | Facilitates development of new TKIs |
Mechanism of Action
The mechanism of action of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with molecular targets such as TRK receptors. Upon binding to these receptors, the compound inhibits their kinase activity, thereby blocking downstream signaling pathways that are involved in cell proliferation, differentiation, and survival . This inhibition is crucial for its potential use in cancer therapy, as it can prevent the uncontrolled growth of cancer cells.
Comparison with Similar Compounds
Table 1: Comparison of Substituent Effects on Pyrazolo[3,4-b]pyridine and Related Cores
Key Observations :
- Core Structure Differences : Pyrrolo[2,3-b]pyridines (e.g., 20b, 20c) exhibit a fused pyrrole ring instead of pyrazole, altering electronic properties and binding interactions. This results in distinct NMR profiles (e.g., NH signals at δ 12.49 ppm in 20b vs. δ 12.43 ppm in pyrazolo analogs) .
- Substituent Effects : Ethyl groups (as in the target compound) improve lipophilicity compared to chlorine (higher XLogP3 in 5-Bromo-3-chloro analog: 2.5 vs. ~2.1 for ethyl derivatives) . Methoxy groups (e.g., 20c) enhance solubility but may reduce membrane permeability .
- Synthetic Yields: Sonogashira coupling reactions for pyrrolo[2,3-b]pyridines yield 51–75%, influenced by steric hindrance from substituents .
Functionalized Derivatives
Table 2: Comparison of Ester and Carboxylate Derivatives
Key Observations :
- Ester Derivatives : Ethyl esters (e.g., CAS 1131604-85-7) serve as versatile intermediates for further functionalization, with a molecular weight of 270.08 and XLogP3 of 2.1 .
- Biological Relevance: Carboxylate derivatives are pivotal in synthesizing organometallic complexes (e.g., L2 and L3 in ), which exhibit antiproliferative activity against cancer cell lines .
Biological Activity
5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound known for its significant biological activities, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). This article delves into the compound's structure, mechanism of action, pharmacological effects, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a pyrazole ring fused to a pyridine ring, with a bromine atom at the 5-position and an ethyl group at the 3-position. The molecular formula is with a molecular weight of approximately 228.07 g/mol .
The primary mechanism of action involves the inhibition of TRKs, which are critical in various cellular processes such as proliferation, differentiation, and survival. By binding to the kinase domain of TRKs, this compound prevents their phosphorylation and activation, disrupting downstream signaling pathways including:
- Ras/Erk
- PLC-γ
- PI3K/Akt
This inhibition leads to reduced cell proliferation and may induce apoptosis in cancer cells .
Anticancer Effects
In vitro studies have demonstrated that this compound exhibits potent anticancer activity. For instance, in the Km-12 cell line, it showed an IC50 value of 0.304 μM, indicating significant inhibitory effects on cell proliferation .
Antimicrobial Activity
Research has also explored its antimicrobial properties. A study indicated that derivatives of pyrazolo[3,4-b]pyridine exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. The synthesized compounds showed promising results in antioxidant assays as well .
Antitubercular Activity
Recent investigations have highlighted the potential of pyrazolo[3,4-b]pyridines as antitubercular agents. Compounds derived from this scaffold demonstrated effectiveness against Mycobacterium tuberculosis, suggesting a promising avenue for drug development against resistant strains .
Data Summary
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
Case Studies
Case Study 1: Inhibition of TRKs
In a study focusing on TRK inhibition, this compound was shown to significantly inhibit cell growth in various cancer cell lines. The molecular docking studies suggested strong binding affinity to TRK domains .
Case Study 2: Antimicrobial Efficacy
A series of derivatives were synthesized and tested for antibacterial properties against E. coli and S. aureus. The results indicated that certain compounds had lower MIC values compared to standard antibiotics like streptomycin .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine, and how are intermediates characterized?
- Methodology : A common approach involves multi-step cyclocondensation or alkylation reactions. For example, cyclocondensation of substituted aminopyrazoles with α,β-unsaturated carbonyl compounds can yield pyrazolo[3,4-b]pyridine scaffolds. Bromination at the 5-position may employ N-bromosuccinimide (NBS) under controlled conditions. Intermediate purification often uses silica gel chromatography, with structural confirmation via H NMR, C NMR, and LC-MS .
- Key Data : In similar compounds (e.g., 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine), yields range from 29% to 88%, depending on reaction optimization and purification efficiency .
Q. How is the molecular structure of this compound validated experimentally?
- Methodology : X-ray crystallography is the gold standard for absolute structural determination. For routine analysis, H NMR and C NMR are used to confirm substituent positions. For instance, the ethyl group at position 3 typically shows a triplet ( Hz) for CH protons in H NMR, while the pyridine ring protons exhibit distinct coupling patterns .
Advanced Research Questions
Q. How can enantioselective synthesis of pyrazolo[3,4-b]pyridine derivatives be achieved?
- Methodology : Chiral-at-metal Rh(III) catalysts enable asymmetric Friedel–Crafts alkylation/cyclization reactions. For example, reacting 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles yields pyrazolo[3,4-b]pyridines with 85–99% enantiomeric excess (ee). Reaction optimization includes temperature control (e.g., 25–100°C) and solvent selection (e.g., dichloromethane or THF) .
- Key Data : Reported yields exceed 80% with high enantioselectivity, making this method suitable for drug discovery targeting CNS receptors .
Q. What computational methods are used to predict the bioactivity of this compound derivatives?
- Methodology : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps), while molecular docking evaluates binding affinities to targets like protein kinases or acetylcholinesterase. For example, derivatives with bulky substituents at position 3 show enhanced binding to kinase ATP pockets .
- Case Study : Pyrazolo[3,4-b]pyridines with N-(3-chloro-4-fluorophenyl) groups exhibited IC values < 1 μM in kinase inhibition assays, validated via in vitro enzyme-linked immunosorbent assays (ELISA) .
Q. How do structural modifications at the 3-ethyl and 5-bromo positions affect physicochemical properties?
- Methodology : Substituent effects are studied via Hammett plots or Hansch analysis. Bromine at position 5 increases molecular weight and lipophilicity (logP), while ethyl groups enhance metabolic stability. Solubility can be tuned by introducing polar groups (e.g., -OH or -NH) at peripheral positions .
- Data Contradictions : While bromine generally improves binding affinity, excessive hydrophobicity may reduce aqueous solubility, necessitating trade-offs in drug design .
Experimental Design & Data Analysis
Q. What strategies mitigate low yields in cross-coupling reactions involving this compound?
- Methodology : Use palladium catalysts (e.g., Pd(dba)) with ligands like XPhos or SPhos to enhance reactivity. Optimize reaction time (12–24 hours) and temperature (80–100°C). For example, Suzuki-Miyaura coupling with aryl boronic acids achieved 70–90% yields under inert atmospheres .
Q. How are reaction intermediates monitored in multi-step syntheses?
- Methodology : Thin-layer chromatography (TLC) and LC-MS track reaction progress. For instance, tert-butyl carbamate (Boc) protection/deprotection steps are monitored via H NMR shifts (e.g., disappearance of Boc protons at δ 1.4 ppm) .
Safety & Handling
Q. What safety protocols are critical when handling brominated pyrazolo[3,4-b]pyridines?
- Methodology : Use fume hoods for reactions involving volatile brominating agents (e.g., HBr or NBS). Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Waste disposal must comply with halogenated organic compound regulations .
Future Directions
Q. What emerging applications exist for pyrazolo[3,4-b]pyridines in material science?
- Methodology : Metal-organic frameworks (MOFs) incorporating pyrazolo[3,4-b]pyridines (e.g., FeO@Zr-MOFs) are explored for catalytic or sensing applications. Characterization involves BET surface area analysis and X-ray photoelectron spectroscopy (XPS) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
